(E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzohydrazide core structure, with the 4-methylbenzylidene and 3,5-dinitro groups attached to the benzene ring .Chemical Reactions Analysis
Benzohydrazides can participate in a variety of chemical reactions, often serving as precursors to other compounds. They can undergo reactions such as condensation, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 3,5-dinitro groups in this compound could potentially make it a strong electron acceptor .Scientific Research Applications
1. Structural and Molecular Studies
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound similar to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, has been studied for its structural and molecular properties. It was characterized using various spectroscopic methods and theoretical calculations, demonstrating its stability and low reactivity in different media. This research contributes to understanding the molecular structure and properties of similar compounds (Karrouchi et al., 2021).
2. Crystal Structures and Xanthine Oxidase Inhibitory Activity
Hydrazones similar to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide have been synthesized and structurally characterized. Their xanthine oxidase inhibitory activities were investigated, with one derivative showing significant activity. This application is relevant in developing potential therapeutic agents (Han et al., 2022).
3. Antimicrobial Activities
A study on hydrazone compounds derived from 4-methylbenzohydrazide, a structure related to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, demonstrated moderate antimicrobial activity against various bacterial strains. This research indicates the potential of these compounds in developing new antibacterial agents (Lei et al., 2015).
4. Corrosion Inhibition
Hydrazinecarbothioamide derivatives, structurally related to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, have been synthesized and shown to inhibit corrosion on mild steel in acidic environments. These findings highlight the potential use of these compounds as corrosion inhibitors (Al-amiery et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-10-2-4-11(5-3-10)9-16-17-15(20)12-6-13(18(21)22)8-14(7-12)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDGVNBIVTHLO-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide |
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